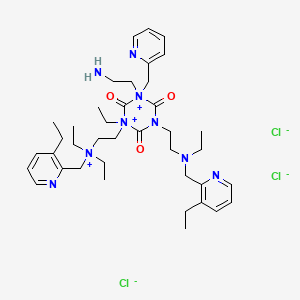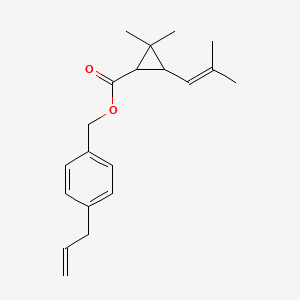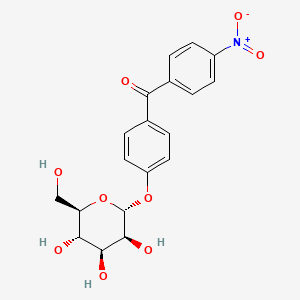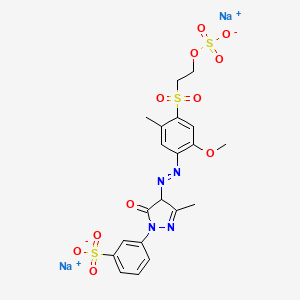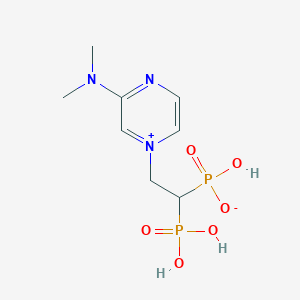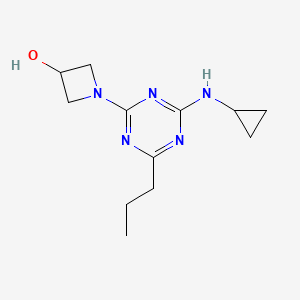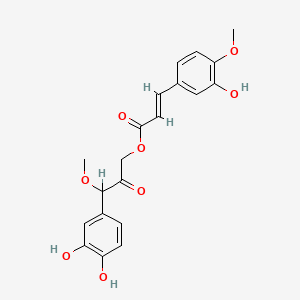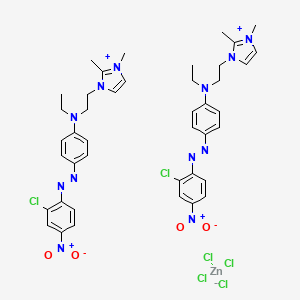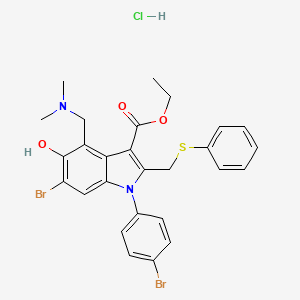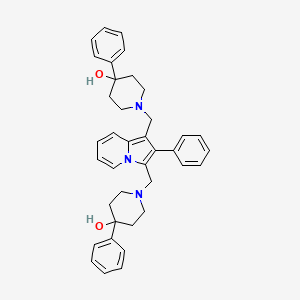
4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) is a complex organic compound that belongs to the class of piperidinol derivatives This compound is characterized by the presence of a piperidinol group and an indolizine moiety, which are linked through methylene bridges
Preparation Methods
The synthesis of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolizine core, followed by the introduction of the piperidinol groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinol groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine core structure and are widely used in medicinal chemistry for their diverse biological activities.
Indolizine derivatives: These compounds contain the indolizine moiety and are known for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. The uniqueness of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
58892-65-2 |
|---|---|
Molecular Formula |
C38H41N3O2 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
1-[[3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-2-phenylindolizin-1-yl]methyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C38H41N3O2/c42-37(31-14-6-2-7-15-31)19-24-39(25-20-37)28-33-34-18-10-11-23-41(34)35(36(33)30-12-4-1-5-13-30)29-40-26-21-38(43,22-27-40)32-16-8-3-9-17-32/h1-18,23,42-43H,19-22,24-29H2 |
InChI Key |
BFXUXSQGSZBDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CN6CCC(CC6)(C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



